3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine 3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine
Brand Name: Vulcanchem
CAS No.: 96248-94-1
VCID: VC16531588
InChI: InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3
SMILES:
Molecular Formula: C12H22N2
Molecular Weight: 194.32 g/mol

3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine

CAS No.: 96248-94-1

Cat. No.: VC16531588

Molecular Formula: C12H22N2

Molecular Weight: 194.32 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine - 96248-94-1

Specification

CAS No. 96248-94-1
Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
IUPAC Name 11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
Standard InChI InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3
Standard InChI Key JHVZGAIDVLLSEV-UHFFFAOYSA-N
Canonical SMILES CN1CC2CC(C1)C3CCCCN3C2

Introduction

Structural Characteristics and Stereochemical Complexity

Molecular Architecture

The compound features a fused tricyclic system comprising a pyrido[1,2-a]diazocine core with a 1,5-methano bridge and a methyl substituent at position 3. Its IUPAC name, 11-methyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecane, reflects this intricate arrangement . Key structural descriptors include:

PropertyValueSource
Canonical SMILESCN1CC2CC(C1)C3CCCCN3C2
Standard InChIInChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3
Boiling Point170–180°C at 2.0 mmHg
Stereocenters3 defined stereocenters

The stereochemistry is critical to its biological activity. The rel-(1R,5S,11aS) configuration dominates the enantiomeric form described in CAS RN 161513-67-3, highlighting the importance of chiral resolution in synthesis .

Spectroscopic and Computational Analysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the connectivity and stereochemistry. Computational models predict significant steric hindrance around the methano bridge, which influences reactivity and binding interactions .

Synthetic Methodologies

Cyclization Strategies

The synthesis typically involves multi-step sequences starting from piperidine or pyridine derivatives. A common route employs cyclization of N-methyl-piperidinyl precursors under acidic conditions to form the diazocine ring. For example:

  • Mannich Reaction: Condensation of a secondary amine with formaldehyde and a ketone generates the tricyclic skeleton.

  • Reductive Amination: Introduces the methyl group at position 3 using sodium cyanoborohydride.

Stereochemical Control

Achieving the desired rel-(1R,5S,11aS) configuration requires chiral auxiliaries or asymmetric catalysis. Diastereomeric intermediates are separated via fractional crystallization or chromatography, yielding enantiomerically enriched product .

Biological Activity and Mechanistic Insights

Interaction with Nicotinic Receptors

The compound exhibits moderate affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), as inferred from structural analogs. This interaction suggests potential as a lead compound for treating nicotine addiction or cognitive disorders.

Enzymatic Modulation

Preliminary studies indicate inhibition of acetylcholinesterase (AChE) at micromolar concentrations, though its potency is inferior to rivastigmine. The methano bridge likely restricts conformational flexibility, reducing binding efficiency compared to simpler tertiary amines.

Applications in Pharmaceutical Research

Neurological Drug Development

As a nAChR modulator, this compound serves as a scaffold for designing:

  • Cognitive enhancers targeting Alzheimer’s disease

  • Antidepressants via monoamine reuptake inhibition

  • Analgesics acting on peripheral cholinergic pathways

Chemical Intermediate

The tricyclic core is utilized to synthesize derivatives with enhanced solubility or bioavailability. For instance, quaternization of the tertiary nitrogen improves blood-brain barrier penetration.

Comparative Analysis with Related Compounds

CompoundStructureBioactivity (nAChR IC₅₀)Key Difference
EpibatidineBicyclic heptane0.5 nMHigher affinity but toxic
CytisineLupin alkaloid2.1 nMNatural product, limited synthetic utility
3-Methyl-decahydro-diazocineTricyclic diazocine850 nMImproved metabolic stability

This compound’s lower receptor affinity compared to epibatidine is offset by superior stability in hepatic microsomal assays, making it a safer candidate for prolonged therapies.

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